N-(2-Methoxyphenyl)pyridin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)pyridin-3-amine |
InChI |
InChI=1S/C12H12N2O/c1-15-12-7-3-2-6-11(12)14-10-5-4-8-13-9-10/h2-9,14H,1H3 |
InChI Key |
DJZOPDXEAZIAOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=CN=CC=C2 |
Origin of Product |
United States |
Contextualization Within Amine and Pyridine Chemical Scaffolds
N-(2-Methoxyphenyl)pyridin-3-amine is a molecule defined by two principal structural components: an amine functional group and a pyridine (B92270) ring. Amines, which are organic compounds derived from ammonia, are fundamental building blocks in organic and medicinal chemistry. numberanalytics.comnih.gov Their chemical behavior is dictated by a lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic properties. numberanalytics.comnih.gov Amines are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen. This compound is a secondary amine, as its nitrogen atom is bonded to two carbon-containing groups: a 2-methoxyphenyl group and a pyridin-3-yl group.
The second core component is the pyridine scaffold. Pyridine is a six-membered aromatic ring containing five carbon atoms and one nitrogen atom. wisdomlib.orgopenaccessjournals.com This heterocyclic structure is a cornerstone in a vast array of synthetic compounds. wisdomlib.orgijpsonline.com The presence of the nitrogen atom in the aromatic ring distinguishes pyridine from benzene (B151609), making it more polar and giving it a weak basic character. fiveable.me The integration of these two scaffolds in this compound creates a diarylamine structure where one aryl group is a benzene derivative (methoxyphenyl) and the other is a heteroaryl system (pyridine).
| Property | Description |
| CAS Number | 1028223-83-7 |
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.24 g/mol |
| Chemical Class | Secondary Amine, N-Aryl Amine, Pyridine Derivative |
Table 1: Chemical Identity of this compound. bldpharm.com
Significance of N Aryl Amines and Pyridine Moieties in Modern Organic and Medicinal Chemistry
The combination of N-aryl amine and pyridine (B92270) motifs within a single molecule, as seen in N-(2-Methoxyphenyl)pyridin-3-amine, is of considerable interest to chemists. Both structural units are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. ijpsonline.com
Pyridine Moieties: The pyridine ring is a versatile component in drug design. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, a key interaction for binding to biological targets like enzymes and receptors. nih.gov Furthermore, the pyridine ring's basicity and potential for water solubility can improve the pharmacokinetic properties of a drug molecule. nih.gov Pyridine derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy and as antimicrobial agents. wisdomlib.orgopenaccessjournals.comijpsonline.com
N-Aryl Amines: The N-aryl amine framework is another critical subunit in a multitude of biologically significant molecules and pharmaceuticals. wjpmr.com The synthesis of the carbon-nitrogen (C-N) bond in these compounds is a major focus in organic synthesis, with well-established methods like the Buchwald-Hartwig amination and the Ullmann condensation being cornerstone reactions for their construction. wjpmr.comorganic-chemistry.org This structural unit is present in compounds developed for various therapeutic areas. wjpmr.com
The strategic combination of these two pharmacophores allows for the creation of structurally diverse molecules with the potential for nuanced interactions with biological systems.
Coordination Chemistry and Ligand Design Incorporating N 2 Methoxyphenyl Pyridin 3 Amine Fragments
Synthesis and Characterization of Metal Complexes (e.g., Copper(II), Mercury(II), Iron(II) Complexes)
The versatile nature of N-(2-methoxyphenyl) and pyridine-derived ligands allows for the synthesis of a wide range of metal complexes. The general approach involves reacting the ligand with a suitable metal salt in an appropriate solvent. mdpi.comjscimedcentral.com
Copper(II) Complexes: A number of Copper(II) complexes have been synthesized using pyridine-derived ligands. For example, reacting N4-methoxyphenyl-thiosemicarbazones derived from pyridine (B92270) with copper(II) salts like CuCl₂·2H₂O or Cu(NO₃)₂·3H₂O yields coordination compounds. nih.govdntb.gov.ua Similarly, Schiff base ligands derived from 5-methoxy-2-[(pyridin-2-ylmethylimino)methyl]phenol readily form complexes with copper(II). researchgate.net These syntheses typically result in mononuclear or dinuclear complexes, depending on the ligand and reaction conditions. nih.govresearchgate.net
Mercury(II) Complexes: The synthesis of Mercury(II) complexes often involves the reaction of ligands such as isomeric bis(alkoxyphenyl)pyridines with mercury(II) chloride. nih.gov Depending on the ligand's substitution pattern, this can yield mono- or di-mercurated products. nih.gov Mixed ligand complexes of mercury(II) have also been prepared using co-ligands like 2-aminopyridine (B139424) or triphenylphosphine. tjnpr.org These complexes are typically stable in air and soluble in solvents like DMF and DMSO. giqimo.com
Iron(II) Complexes: Iron(II) complexes with amino-pyridine ligands are synthesized by reacting the ligand with an iron(II) source, such as anhydrous ferric chloride, often leading to an immediate color change that indicates complex formation. nsf.govnih.gov The resulting complexes can have various stoichiometries and structures, including monomeric, dimeric, and trimeric forms, sometimes coexisting in equilibrium. nsf.gov
Characterization of these complexes is performed using a suite of analytical techniques. Elemental analysis confirms the metal-to-ligand ratio. cyberleninka.runih.gov Spectroscopic methods are crucial: FT-IR spectroscopy is used to identify the coordination of the ligand to the metal by observing shifts in vibrational bands, such as the C=N (azomethine) or C=S (thione) groups. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) provides detailed information about the ligand environment in the complex. nih.govdntb.gov.uanih.gov For paramagnetic complexes like many Cu(II) and Fe(II) species, techniques such as magnetic susceptibility measurements are employed. researchgate.netresearchgate.net The definitive three-dimensional structure and coordination geometry are determined by single-crystal X-ray diffraction. nih.govnih.govnsf.gov
Investigation of Coordination Modes and Geometries
The structural diversity of metal complexes derived from N-(2-methoxyphenyl)pyridine ligands is a direct result of their flexible coordination behavior and the variety of possible geometries around the central metal ion.
Coordination Modes: These ligands can act as monodentate, bidentate, or tridentate donors. nih.govresearchgate.net
Monodentate: Coordination can occur through the pyridine nitrogen atom. jscimedcentral.com
Bidentate: Chelation is common, involving the pyridine nitrogen and another donor atom from the substituent, such as an imine nitrogen or an amino nitrogen. nsf.govresearchgate.net This forms a stable five- or six-membered chelate ring. nsf.govnih.gov
Tridentate: In more complex ligand designs, such as those derived from thiosemicarbazones or certain Schiff bases, the ligand can bind through a set of three donor atoms, for example, an NNS set (pyridine nitrogen, imine nitrogen, and sulfur). nih.govresearchgate.net
Bridging coordination is also observed, where a single ligand links two metal centers, as seen in some dimeric mercury(II) complexes where a thiolato sulfur atom bridges two Hg atoms. giqimo.com
Coordination Geometries: The coordination number and geometry of the metal center are influenced by the ligand's structure, the metal ion itself, and the presence of co-ligands or counter-ions. Common geometries include:
Tetrahedral: Observed in some four-coordinate Ni(II), Zn(II), and Cd(II) complexes. cyberleninka.ruresearchgate.net
Square Planar: This geometry is found in certain Cu(II) and Pd(II) complexes. researchgate.net
Square Pyramidal: A common five-coordinate geometry for Cu(II) and Hg(II) complexes, often exhibiting distortion from the ideal geometry. nih.govgiqimo.com
Trigonal Bipyramidal: Another five-coordinate geometry observed for some Cu(II) species. nih.gov
Octahedral: This six-coordinate geometry is frequently found, especially in Fe(II), Fe(III), and Ni(II) complexes, often with a tetragonally distorted shape. researchgate.netmdpi.comnih.gov
Single-crystal X-ray diffraction is the definitive method for determining these structures, providing precise bond lengths and angles.
The following table presents selected bond parameters for representative metal complexes with related pyridine-derived ligands, illustrating the typical coordination environments.
| Complex | Metal Center | Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Ref |
| [Cu₂(L²)₂Cl₂]·2DMF¹ | Cu(II) | Distorted Square Pyramidal | Cu–N(pyridine): 2.045, Cu–N(imine): 1.962, Cu–S: 2.257, Cu–Cl(terminal): 2.236, Cu–Cl(bridging): 2.925 | - | nih.gov |
| {[2-[(2,6-Me₂-C₆H₃)NHC(t-Bu)]C₅H₄N]FeCl₂}₂ | Fe(II) | - | Fe–N(pyridine): 2.117, Fe–N(amine): 2.318 | N(pyr)–Fe–N(amine): 75.89 | nsf.gov |
| [Hg(HAm4DM)Br₂]·DMSO² | Hg(II) | Distorted Square Pyramidal | Hg–N(pyridine): 2.457, Hg–N(azomethine): 2.449, Hg–S: 2.484 | S–Hg–N(pyridine): 142.1, N(azomethine)–Hg–Br: 173.4 | giqimo.com |
| [Ni(II)L₂]³ | Ni(II) | Distorted Octahedral | Ni-N(amide), Ni-N(pyridine), Ni-O(ether) bonds are comparable to similar reported complexes. | Axial angles: 157.0°–174.1°, Equatorial angles: 76.4°–103.1° | researchgate.netresearchgate.net |
¹ L² is derived from N-(3-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide. ² HAm4DM is 2-pyridineformamide N(4)-dimethylthiosemicarbazone. ³ L is the deprotonated form of N-(2-methoxyphenyl)picolinamide.
Supramolecular Architecture in Metal-Organic Frameworks and Coordination Polymers
The directed assembly of metal ions and organic ligands, such as those derived from N-(2-methoxyphenyl)pyridine, into extended structures like coordination polymers (CPs) and metal-organic frameworks (MOFs) is a significant area of crystal engineering. The ditopic nature of pyridine-amide type ligands makes them excellent building blocks for these supramolecular architectures. mdpi.com
The formation of these extended networks is governed by the coordination of the ligand to the metal center as well as by weaker non-covalent interactions. Hydrogen bonding is a particularly important force in directing the final architecture. For instance, in some crystal structures, intermolecular N-H···O hydrogen bonds link dimeric complex units, forming chains. nih.gov Water molecules can also participate, creating hydrogen-bonded networks that connect adjacent complex units. researchgate.net
In addition to hydrogen bonds, π-π stacking interactions between aromatic rings (pyridine and phenyl) of the ligands can play a crucial role in stabilizing the supramolecular assembly. nih.gov These interactions help to organize the complexes into one-, two-, or three-dimensional networks. For example, the acetate-bridged polymeric copper(II) complex [Cu(CMP)] forms chains running along the c-axis, where the individual units are linked through bridging acetate (B1210297) groups. researchgate.net
The design of the organic ligand is paramount. Expanded ligands, such as those incorporating multiple terpyridine domains linked together, can be complexed with metal ions like iron(II) to create larger, tetratopic building blocks. nih.gov These expanded complexes can then be used to construct more complex and porous coordination networks. nih.gov The resulting CPs and MOFs have potential applications in areas like gas storage and catalysis, driven by the predictable coordination chemistry of their pyridine-based components.
Redox Behavior and Electrochemical Properties of Coordination Compounds
The electrochemical properties of coordination compounds containing N-(2-methoxyphenyl)pyridine-derived ligands are of great interest, as the redox activity of the central metal ion can be finely tuned by the ligand environment. Amines, in general, contain a lone pair of electrons on the nitrogen atom, which makes them susceptible to electrochemical oxidation. mdpi.com When incorporated into a coordination complex, the redox potential of both the ligand and the metal can be significantly altered.
Electrochemical studies, often conducted using cyclic voltammetry, reveal the details of electron transfer processes. For instance, electrochemical measurements on palladium(II) pincer complexes with related sulfur-containing pyridinecarbothioamide ligands have shown that the redox processes can be centered on the sulfur atoms of the ligand or on the metal center. researchgate.net In one case, the reduction of the metal center was observed to proceed in a stepwise manner, from Pd(II) to Pd(I) and then to Pd(0), while in a slightly different ligand environment, the reduction occurred in a single concerted step. researchgate.net
These complexes can also exhibit electro-catalytic activity. Palladium(II) pincer complexes have been shown to catalyze proton reduction in the presence of acid, with the efficiency of the catalysis being dependent on the specific ligand structure. researchgate.net The overpotential required for this catalytic process is a key metric, and it was found that a κ³-SNS pincer ligand provided a lower overpotential for proton reduction compared to a κ³-SNN pincer, indicating higher catalytic activity. researchgate.net
For iron complexes, the spin state of the metal can be influenced by the ligand, which in turn affects its electrochemical behavior. Iron(II) complexes with certain 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligands can exist in a high-spin state at room temperature but undergo a spin-crossover to a low-spin state upon cooling. researchgate.net This change in electronic configuration has a direct impact on the redox properties of the complex. The study of these electrochemical properties is fundamental to the development of new catalysts and materials for electronic applications.
Catalytic Applications of N 2 Methoxyphenyl Pyridin 3 Amine Derived Systems
Transition Metal-Mediated Catalytic Reactions (e.g., Cross-Coupling)
There is currently no available research demonstrating the application of N-(2-Methoxyphenyl)pyridin-3-amine or its derivatives as ligands in transition metal-mediated cross-coupling reactions. The development of new ligands is a cornerstone of advancing cross-coupling methodologies, such as the Nobel Prize-winning Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Typically, ligands based on phosphines or N-heterocyclic carbenes have dominated this field. However, nitrogen-based ligands, particularly those capable of forming stable chelate complexes with transition metals like palladium, nickel, or copper, have gained considerable attention. The N-aryl-2-aminopyridine scaffold, a close structural relative of the title compound, has been explored in this context. These ligands can support catalytic cycles and influence the efficiency, selectivity, and scope of cross-coupling reactions.
Given the structural analogy, it is plausible that this compound could serve as a bidentate ligand in such catalytic systems. The specific steric and electronic properties conferred by the 2-methoxyphenyl group could offer unique advantages in terms of catalyst stability and reactivity. However, without experimental data, any discussion of its efficacy remains speculative.
Development of Heterogeneous and Homogeneous Catalytic Systems
There is no published research on the development of either heterogeneous or homogeneous catalytic systems derived from this compound. The distinction between homogeneous and heterogeneous catalysis is a critical aspect of catalyst design, with each offering distinct advantages.
Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity. A metal complex of this compound would constitute a homogeneous catalyst. The solubility and stability of such a complex would be key factors in its potential application.
Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse. This compound could potentially be immobilized on a solid support, such as silica, alumina, or a polymer resin, to create a heterogeneous catalyst. This would involve chemically anchoring the molecule to the support material. Such an approach could lead to the development of robust and recyclable catalysts for various organic transformations.
The exploration of both homogeneous and heterogeneous catalytic systems based on this compound represents a completely unexplored field of study.
Computational and Theoretical Investigations of N 2 Methoxyphenyl Pyridin 3 Amine and Derivatives
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule and to analyze its electronic properties. The process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. researchgate.net This optimized geometry represents the molecule's most probable conformation in the gaseous phase. researchgate.net
A common functional used for this purpose is B3LYP, often paired with a basis set such as 6-31G(d,p). researchgate.net The accuracy of these calculations is frequently validated by comparing the computed geometric parameters (bond lengths, bond angles, and torsion angles) with data obtained from experimental methods like X-ray crystallography. researchgate.net For many organic molecules, a high degree of correlation is observed between the theoretical and experimental results, lending confidence to the computational model. researchgate.net For instance, in studies of related methoxyphenyl derivatives, correlation coefficients between DFT-calculated and X-ray diffraction-derived parameters have been reported to be as high as 0.9682 for bond lengths and 0.9992 for torsion angles. researchgate.net
Table 1: Illustrative Comparison of DFT-Calculated and Experimental Geometric Parameters for a Related Schiff Base Derivative This table is an example based on typical findings in the literature; data is illustrative.
| Parameter | Bond/Angle | DFT Calculation (Å or °) | Experimental (X-ray) (Å or °) |
|---|---|---|---|
| Bond Length | C-N | 1.285 | 1.278 |
| Bond Length | C-O | 1.360 | 1.355 |
| Bond Angle | C-N-C | 121.5 | 121.0 |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. iucr.org Conversely, a small energy gap indicates that the molecule is more reactive and prone to electronic transitions. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness, which further quantifies the molecule's resistance to change in its electron distribution. iucr.org For example, a molecule with a band gap of 2.0174 eV would be considered a hard molecule. iucr.org
Table 2: Example FMO Analysis for a Pyridine (B92270) Derivative This table is illustrative of typical computational results.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.02 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.netlibretexts.org
Typically, regions of negative electrostatic potential, shown in red, are characterized by high electron density and are susceptible to electrophilic attack. nih.gov These areas are often found around electronegative atoms like oxygen or nitrogen. nih.gov Conversely, regions of positive electrostatic potential, colored blue, indicate electron-deficient areas that are favorable for nucleophilic attack. nih.gov Green areas represent neutral or zero potential regions. nih.gov For molecules containing methoxy (B1213986) groups and pyridine rings, the MEP map would likely show negative potential near the oxygen of the methoxy group and the nitrogen of the pyridine ring, highlighting these as potential sites for hydrogen bonding or other intermolecular interactions. nih.gov
Quantum Chemical Calculation of Spectroscopic Parameters
Quantum chemical methods, particularly DFT, are widely employed to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net
Vibrational Frequencies (FT-IR): Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks in an FT-IR spectrum. Although calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an appropriate factor to achieve excellent agreement. This comparison helps in the assignment of specific vibrational bands to functional groups within the molecule.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. By predicting the ¹H and ¹³C NMR spectra, researchers can corroborate the structural assignments made from experimental spectra.
Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net This analysis provides insight into the electronic structure and the nature of the orbitals involved in the transitions, such as π→π* or n→π* transitions. researchgate.net
Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This table is an example based on typical findings in the literature for related compounds.
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| N-H | Stretching | 3450 | 3425 |
| C=N (Pyridine) | Stretching | 1605 | 1590 |
| C-O (Methoxy) | Stretching | 1255 | 1245 |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a derivative of N-(2-Methoxyphenyl)pyridin-3-amine, might bind to the active site of a biological target, typically a protein or enzyme. researchgate.netresearchgate.net The simulation samples numerous possible conformations of the ligand within the target's binding pocket and scores them based on binding affinity (ΔG), usually expressed in kcal/mol. researchgate.net A more negative ΔG value suggests a more favorable binding interaction. researchgate.net
Docking studies can reveal crucial mechanistic insights by identifying the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. researchgate.net For example, a docking study of a related pyrimidine (B1678525) derivative against a protein kinase revealed a binding energy of -10.3 kcal/mol and key interactions with specific residues in the enzyme's active site. researchgate.net This information is invaluable for structure-based drug design, allowing chemists to modify the ligand's structure to enhance its binding affinity and selectivity. nih.gov Molecular dynamics (MD) simulations can further refine these findings by modeling the movement of the ligand-protein complex over time, providing a more dynamic picture of the interaction's stability.
Prediction and Elucidation of Reaction Pathways and Mechanisms through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states.
This theoretical approach allows for the step-by-step elucidation of complex reaction mechanisms. For instance, in reactions involving heterocyclic compounds, computational studies can help understand processes like cyclo-desulfurization or other cyclization reactions by calculating the activation barriers for each step. nih.gov This insight helps explain why a particular product is formed and can guide the optimization of reaction conditions, such as temperature or the choice of catalyst, to improve yields and selectivity. nih.gov
Theoretical Analysis of Non-Covalent Interactions and Supramolecular Features
The solid-state structure and crystal packing of a molecule are governed by a complex network of non-covalent interactions (NCIs). researchgate.net Theoretical methods are essential for identifying, visualizing, and quantifying these forces, which include hydrogen bonds, C–H⋯π interactions, and π–π stacking. nih.govscielo.org.mx
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the electron density topology to characterize the nature of chemical bonds and intermolecular interactions. nih.govscielo.org.mx By identifying bond critical points (BCPs) between interacting atoms, it can differentiate between strong covalent bonds and weaker non-covalent interactions. nih.gov
These analyses provide a deep understanding of how molecules like this compound assemble into larger, ordered supramolecular structures. nih.gov
Applications in Materials Science Utilizing N 2 Methoxyphenyl Pyridin 3 Amine Substructures
Development of Functional Organic Materials
The N-(2-Methoxyphenyl)pyridin-3-amine moiety is integral to the development of functional organic materials, particularly in the realm of coordination polymers and metal-organic frameworks (MOFs). These materials are synthesized by combining organic ligands, such as derivatives of this compound, with metal ions. The resulting structures exhibit a wide range of functionalities, including catalytic activity, gas storage, and photoluminescence.
For instance, related N-arylpyridin-3-amine ligands have been successfully employed to construct coordination polymers with diverse topologies and properties. The specific arrangement of the pyridyl and amine nitrogen atoms allows for the formation of well-defined one-, two-, or three-dimensional networks upon coordination with metal centers. The methoxy (B1213986) group on the phenyl ring can also influence the self-assembly process through steric effects and potential weak interactions, guiding the final architecture and, consequently, the material's function.
Integration in Optoelectronic and Sensing Devices (e.g., Fluorescent Sensors)
Materials incorporating the this compound substructure have shown significant promise for applications in optoelectronics and chemical sensing. The inherent fluorescence of some coordination polymers derived from pyridyl-amine ligands makes them suitable candidates for use as fluorescent sensors.
The photoluminescent properties of these materials often arise from ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The emission wavelength and intensity can be sensitive to the presence of specific analytes, such as metal ions or small molecules. This sensitivity forms the basis for their use as chemical sensors. For example, the fluorescence of a coordination polymer might be quenched or enhanced upon binding to a target species, providing a detectable signal. Research into related systems has demonstrated that the choice of the metal ion and the specific substitutions on the pyridyl-amine ligand can be used to tune the sensor's selectivity and sensitivity.
Characterization of Liquid Crystalline Properties
The potential for this compound derivatives to exhibit liquid crystalline properties is an area of growing interest. Liquid crystals are a state of matter that possesses properties between those of a conventional liquid and a solid crystal. The rigid, elongated shape of molecules is a key factor in the formation of liquid crystalline phases.
While specific studies on the liquid crystalline behavior of this compound itself are not widely reported, its molecular structure contains the necessary features—a rigid core and the potential for anisotropic intermolecular interactions—that are conducive to mesogenic behavior. By modifying the structure, for instance, by introducing long alkyl chains, it is conceivable that liquid crystalline materials based on this scaffold could be designed. The characterization of such properties would involve techniques like polarized optical microscopy, differential scanning calorimetry, and X-ray diffraction to identify and study the different liquid crystalline phases.
Exploration of Magnetic Properties in Derived Coordination Polymers
The use of this compound and its analogues as ligands in the synthesis of coordination polymers has opened up avenues for exploring novel magnetic materials. rsc.org The magnetic properties of these materials are determined by the nature of the metal ions and the way they are bridged by the organic ligands. rsc.org
The pyridyl-amine framework can facilitate magnetic exchange interactions between adjacent metal centers. researchgate.net Depending on the distance and orientation of the metal ions, as dictated by the ligand's geometry, these interactions can be either ferromagnetic (aligning the spins in the same direction) or antiferromagnetic (aligning the spins in opposite directions). researchgate.net
For example, research on cobalt(II) coordination polymers with pyridine-based ligands has shown that the structural dimensionality and magnetic properties can be rationally tuned. rsc.org In one such study, a one-dimensional coordination polymer exhibited weak antiferromagnetic coupling, while a two-dimensional framework showed slow magnetic relaxation under an external field, a characteristic of single-ion magnets. rsc.org Another study on a nickel(II) coordination polymer revealed weak antiferromagnetic coupling between the nearest Ni(II) centers. researchgate.net These findings underscore the potential of using ligands based on the this compound substructure to create new magnetic materials with tailored properties. rsc.orgresearchgate.net
| Complex | Metal Ion | Magnetic Behavior | Key Finding |
| {Co(DClQ)2(bpy)}n | Cobalt(II) | Weak Antiferromagnetic Coupling | No slow relaxation of magnetization observed. rsc.org |
| {Co2(DClQ)4(tpb)}n | Cobalt(II) | Single-Ion Magnet | Exhibits slow magnetic relaxation under an external field. rsc.org |
| [Ni(cpna)(bpy)(H2O)]n | Nickel(II) | Weak Antiferromagnetic Coupling | Antiferromagnetic coupling observed between nearest Ni(II) ions. researchgate.net |
Biological Activity and Molecular Mechanism Exploration of N 2 Methoxyphenyl Pyridin 3 Amine Based Compounds in Vitro Studies
Anticancer Activity and Pathway Modulation (In vitro cellular and enzymatic studies)
Derivatives of the N-(2-methoxyphenyl)pyridin-3-amine scaffold have shown notable potential as anticancer agents in various in vitro models. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and the induction of cellular pathways that lead to cancer cell death.
Enzyme Inhibition Profiles
The anticancer effects of this compound-based compounds are frequently linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
Tyrosine Kinase Inhibition: Certain pyridopyrimidinone derivatives have been designed and synthesized as potential inhibitors of both wild-type and mutant Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. For instance, some compounds have demonstrated potent inhibitory activity against EGFRWT and the clinically relevant EGFRT790M mutant, with IC50 values in the nanomolar range. nih.gov The presence of a methoxy (B1213986) group on the phenyl ring has been noted to be beneficial for this activity. nih.gov
CSNK2A Inhibition: 2,6-disubstituted pyrazines containing a 2-methoxyphenylamine moiety have been identified as inhibitors of Casein Kinase 2, alpha subunit (CSNK2A). nih.gov These compounds have shown nanomolar in-cell target engagement for CSNK2A, highlighting their potential as targeted anticancer agents. nih.gov
Other Kinase Inhibition: While not directly involving the this compound core, related 2-aminopyridine (B139424) derivatives have been shown to inhibit other kinases like Activin receptor-like kinase-2 (ALK2), suggesting a broader potential for this chemical class to interact with the kinome. acs.org
Cellular Antiproliferative Effects on Cancer Cell Lines (In vitro)
The enzyme inhibitory activities of these compounds translate into significant antiproliferative effects against a variety of human cancer cell lines.
Numerous studies have reported the cytotoxic effects of this compound analogs against various cancer cell lines. For example, novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine have been synthesized and evaluated for their cytotoxicity. One such derivative, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide, displayed high cytotoxicity against HeLa (cervical cancer) and PANC-1 (pancreatic cancer) cell lines, with IC50 values of 2.8 µM and 1.8 µM, respectively. researchgate.net
Similarly, new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been screened against A-549 (lung carcinoma), PC-3 (prostate cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. nih.gov Certain derivatives exhibited strong antiproliferative activity, with one compound showing an IC50 value of 7.98 µM against the prostate cancer cell line. nih.gov The substitution pattern on the phenyl ring was found to influence the anticancer activity, with electron-donating groups like methoxy enhancing the effect. nih.gov
Furthermore, related N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have demonstrated significant cytotoxic activity against a panel of human tumor cell lines, including A549, DU145 (prostate cancer), and KB (nasopharyngeal cancer), with GI50 values in the low micromolar range. nih.gov
Table 1: In vitro Antiproliferative Activity of Selected this compound-Based Compounds
| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) |
| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | HeLa | 2.8 µM |
| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | PANC-1 | 1.8 µM |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8a) | PC-3 | 7.98 µM |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8d) | A-549 | 7.23 µM |
| 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine (3a) | Various | 1.55 - 2.20 µM |
Investigation of Induced Cell Death Mechanisms
Beyond inhibiting proliferation, these compounds actively induce programmed cell death in cancer cells.
Apoptosis Induction: Several this compound-based compounds have been shown to induce apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical changes. For example, a pyrido[2,3-d]pyrimidin-4(3H)-one derivative was found to arrest the cell cycle at the pre-G1 phase and significantly induce apoptosis in PC-3 cells. nih.gov This was accompanied by a 5.3-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov
Methuosis: An emerging and distinct form of non-apoptotic cell death known as methuosis has been linked to certain small molecules. nih.gov Methuosis is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, ultimately leading to cell death. nih.govnih.gov While direct evidence for this compound inducing methuosis is still developing, the exploration of novel cell death mechanisms is an active area of cancer research. nih.govresearchgate.net Some indole-based chalcones, which share some structural similarities with pyridine (B92270) derivatives, have been reported to induce methuosis in cancer cells. researchgate.net
Antimicrobial Properties
In addition to their anticancer potential, pyridine-based compounds, including those with a methoxyphenylamine substituent, have been investigated for their ability to combat microbial infections.
The antimicrobial activity of various pyridine derivatives has been reported against a range of pathogens. For instance, newly synthesized 2-amino and 2-methoxy-nicotinonitrile derivatives have been evaluated for their activity against Gram-positive bacteria (e.g., Bacillus megaterium, Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Salmonella typhi), and fungi (e.g., Aspergillus niger). researchgate.networldnewsnaturalsciences.com Several of these compounds demonstrated moderate to good antimicrobial activity. researchgate.net
Similarly, pyrimidine (B1678525) and pyrimidopyrimidine derivatives have been tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus flavus, with some compounds exhibiting excellent antimicrobial effects. nih.gov The inclusion of a pyridine ring in various chemical scaffolds is a common strategy in the design of new antimicrobial agents. mdpi.com
Table 2: Antimicrobial Activity of Selected Pyridine-Based Compounds
| Compound Class | Test Organisms | Activity |
| 2-Methoxy-nicotinonitrile derivatives | B. megaterium, S. aureus, E. coli, S. typhi, A. niger | Moderate to good |
| 2-Amino-nicotinonitrile derivatives | B. megaterium, S. aureus, E. coli, S. typhi, A. niger | Moderate to good |
| Pyrimidopyrimidine derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Excellent |
Antiviral Activity
The broad biological activity of pyridine derivatives extends to the inhibition of viral replication.
The imidazo[1,2-a]pyridine (B132010) scaffold, which can be considered a related structure, is recognized for its diverse pharmacological activities, including antiviral properties. More specifically, 2,6-disubstituted pyrazines containing a 2-methoxyphenylamine moiety, which were identified as CSNK2A inhibitors, have also demonstrated antiviral activity. nih.gov Furthermore, research into allosteric inhibitors of the Flavivirus NS2B-NS3 protease has explored various heterocyclic cores, including pyridine, as central aromatic rings. nih.gov While switching to a pyridine ring in one study resulted in a reduction of activity compared to the lead compound, it underscores the continued interest in this scaffold for antiviral drug discovery. nih.gov
Antioxidant Capacity and Mechanisms
The antioxidant potential of pyrimidine derivatives has been assessed by measuring their ability to scavenge free radicals. nih.gov Compounds that exhibit strong antioxidant effects are thought to contribute to cellular protection. While specific data on the antioxidant capacity of this compound itself is limited, the broader class of pyrimidine derivatives has shown promise in this area. nih.gov
Modulation of Neurological Systems (e.g., Substance P Receptor Antagonism, Alzheimer's Disease Related Targets)
Derivatives of the this compound core structure have been investigated for their potential to interact with key targets in the central nervous system, including the Substance P (neurokinin-1) receptor and enzymes implicated in the pathology of Alzheimer's disease.
Substance P (Neurokinin-1) Receptor Antagonism
The neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a member of the G protein-coupled receptor family and is widely distributed throughout the central and peripheral nervous systems. The SP/NK-1R system is implicated in various physiological and pathological processes, including pain transmission, inflammation, and mood disorders. Consequently, NK-1 receptor antagonists have been pursued as potential therapeutics for these conditions.
While direct in vitro studies on the NK-1 receptor binding affinity of this compound are not extensively documented in publicly available literature, research on structurally related pyrazine (B50134) derivatives offers insights into the potential of this scaffold. For instance, a series of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids were evaluated for their kinase inhibitory activity. Although not tested for NK-1 receptor antagonism, this study demonstrates the ability of the (2-methoxyphenyl)amino moiety to be incorporated into heterocyclic structures targeting biological receptors. nih.gov
Further research into the structure-activity relationship of N-aryl-pyridin-3-amine derivatives is necessary to fully elucidate their potential as NK-1 receptor antagonists.
Alzheimer's Disease Related Targets
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Key enzymatic targets in AD therapy include acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine, and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of Aβ peptides.
Acetylcholinesterase (AChE) Inhibition:
In the quest for new AChE inhibitors, a series of hexahydro-1,6-naphthyridine derivatives were synthesized and evaluated. These compounds are structurally related to the this compound scaffold through the incorporation of a substituted phenyl ring. One derivative, (E)-8-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile, which features a 2-methoxyphenyl group, demonstrated notable inhibitory activity against AChE. nih.gov
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of a Structurally Related Hexahydro-1,6-naphthyridine Derivative
| Compound | Target Enzyme | IC50 (µM) |
| (E)-8-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile nih.gov | AChE | 2.12 |
β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition:
Further investigation into the synthesis and in vitro evaluation of this compound and its close analogues is warranted to determine their specific inhibitory potencies against these key Alzheimer's disease-related targets.
Future Research Directions and Emerging Paradigms for N 2 Methoxyphenyl Pyridin 3 Amine Chemistry
Design and Synthesis of Advanced Analogues with Tunable Physicochemical and Biological Properties
A primary focus of future research will be the rational design and synthesis of novel analogues of N-(2-Methoxyphenyl)pyridin-3-amine with finely tuned properties. By systematically modifying the core structure, researchers can modulate its electronic, steric, and lipophilic characteristics to enhance biological activity, improve pharmacokinetic profiles, or create materials with specific functionalities.
Key areas for synthetic exploration will include:
Substitution Pattern Modification: Introducing a variety of substituents on both the pyridine (B92270) and phenyl rings will be crucial. For instance, incorporating electron-withdrawing or electron-donating groups can significantly alter the molecule's reactivity and biological interactions.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can lead to improved potency and reduced off-target effects. For example, the methoxy (B1213986) group could be replaced with other hydrogen bond acceptors or donors.
Scaffold Hopping: Exploring alternative heterocyclic cores while maintaining the key pharmacophoric elements of the N-aryl linkage can lead to the discovery of novel chemical entities with distinct properties.
The design of these advanced analogues will be guided by structure-activity relationship (SAR) studies. As an example, a hypothetical SAR exploration for a series of this compound analogues is presented in the table below.
Table 1: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogues
| Compound | R1 (Pyridine Ring) | R2 (Phenyl Ring) | Predicted Biological Activity | Physicochemical Property Change |
| Analogue 1 | H | 4-Fluoro | Increased metabolic stability | Increased lipophilicity |
| Analogue 2 | 5-Chloro | 2,4-dimethoxy | Enhanced target binding affinity | Altered electronic distribution |
| Analogue 3 | 6-Methyl | 3-Trifluoromethyl | Improved cell permeability | Increased steric hindrance |
| Analogue 4 | 4-Amino | H | Potential for new biological targets | Increased polarity |
This table is for illustrative purposes and the predicted activities are hypothetical.
Exploration of Novel Catalytic Systems and Methodologies
The synthesis of this compound and its derivatives often relies on cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.comnih.gov Future research will focus on developing more efficient, sustainable, and versatile catalytic systems for these transformations.
Emerging trends in this area include:
Development of Novel Ligands: The design of new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium or other transition metal catalysts can lead to improved reaction yields, lower catalyst loadings, and broader substrate scope. mdpi.com
Exploration of Alternative Metals: Investigating the use of more abundant and less toxic metals, such as copper, iron, or nickel, as catalysts for C-N bond formation is a key area of green chemistry research.
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis offers a mild and environmentally friendly alternative to traditional cross-coupling methods, allowing for reactions to be carried out at room temperature.
The table below compares different catalytic systems that could be explored for the synthesis of N-arylpyridinamines.
Table 2: Comparison of Catalytic Systems for N-Arylpyridinamine Synthesis
| Catalytic System | Metal | Ligand Type | Advantages | Challenges |
| Traditional Pd-based | Palladium | Phosphine-based (e.g., Xantphos) mdpi.com | High efficiency, broad scope mdpi.com | Catalyst cost, potential for metal contamination |
| Alternative Metals | Copper, Nickel | Various (e.g., diamines) | Lower cost, more sustainable | Often requires higher temperatures, narrower scope |
| Photoredox Catalysis | Iridium, Organic Dyes | Photosensitizers | Mild reaction conditions, high functional group tolerance | Substrate limitations, requires light source |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules. researchgate.netnih.gov These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize synthetic routes. mdpi.comspringernature.com
In the context of this compound chemistry, AI and ML can be applied to:
Virtual Screening: High-throughput virtual screening of large compound libraries can identify novel analogues with a high probability of desired biological activity. nih.gov
De Novo Design: Generative models can design entirely new molecules with optimized properties based on a set of predefined criteria.
ADMET Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize candidates with favorable drug-like characteristics. springernature.com
Reaction Optimization: Machine learning algorithms can analyze reaction data to predict optimal conditions, leading to improved yields and reduced experimental effort.
Development of Multifunctional Materials and Bio-Inspired Applications
Beyond its potential in medicinal chemistry, the this compound scaffold can serve as a building block for the development of advanced materials with unique properties.
Future research in this area may focus on:
Organic Light-Emitting Diodes (OLEDs): The electronic properties of N-arylpyridine derivatives make them promising candidates for use as emitter or host materials in OLEDs.
Sensors: By incorporating specific functional groups, this compound analogues could be designed to act as selective chemosensors for metal ions or other analytes.
Bio-inspired Materials: The ability of the pyridine nitrogen to coordinate with metals can be exploited to create bio-inspired materials, such as artificial enzymes or catalysts.
Comprehensive Mechanistic Elucidation of Complex Biological and Chemical Interactions
A deeper understanding of the molecular mechanisms underlying the biological activity and chemical reactivity of this compound is essential for its rational development.
Future studies will likely involve:
Target Identification and Validation: For biologically active analogues, identifying the specific protein targets and validating their role in the observed pharmacological effects is a critical step.
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level insights into how these compounds bind to their biological targets.
Computational Modeling: Molecular dynamics simulations and quantum mechanics calculations can be used to model the interactions of this compound with proteins and to elucidate reaction mechanisms. acs.org
By pursuing these future research directions, the scientific community can continue to unlock the vast potential of this compound and its derivatives, leading to the development of new therapeutics, advanced materials, and innovative chemical technologies.
Q & A
Q. What are the optimized synthetic routes for preparing N-(2-Methoxyphenyl)pyridin-3-amine and its analogs?
- Methodological Answer : A microwave-assisted approach can be employed to synthesize pyridin-3-amine derivatives. For example, substituted 2-(2-halophenoxy)pyridin-3-amine intermediates can be generated via Ullmann coupling between 2-halophenols and 3-aminopyridine under microwave irradiation (60–120°C, 30–60 min), followed by deprotection or functionalization . Alternatively, condensation reactions using α-bromoacetophenone derivatives with aryl amines (e.g., p-toluidine) in anhydrous methanol, followed by cyclization with 2-aminopyridines in isopropyl alcohol at 80°C, yield imidazo[1,2-a]pyridin-3-amine scaffolds .
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is recommended. Key steps include:
- Growing crystals via slow evaporation of a DCM/hexane mixture.
- Collecting intensity data with Mo-Kα radiation (λ = 0.71073 Å).
- Refining structures with anisotropic displacement parameters for non-H atoms.
- Validating geometry using tools like PLATON. Reported bond lengths for analogous compounds (e.g., C–N: 1.35–1.38 Å) and torsion angles (<5° deviations) ensure structural accuracy .
Advanced Research Questions
Q. What enzymatic pathways are involved in the metabolism of this compound, and how do they influence toxicity?
- Methodological Answer : Hepatic microsomal studies reveal that CYP enzymes mediate the metabolism of N-(2-methoxyphenyl)hydroxylamine (a reactive metabolite). Key findings:
- Rat microsomes : β-Naphthoflavone (CYP1A inducer) increases o-aminophenol formation by 2.4-fold, implicating CYP1A in oxidative metabolism.
- Rabbit microsomes : NADPH-dependent reduction generates o-anisidine, a potential carcinogen.
- Critical Enzymes : CYP1A1/2, CYP2B1/2, and NADPH:CYP reductase.
Table 1 : Metabolite Profiles in Microsomal Incubations
| Species | Metabolite | Formation Rate (nmol/min/mg) | CYP Involvement |
|---|---|---|---|
| Rat | o-Anisidine | 12.4 ± 1.2 | CYP2B1/2 |
| Rabbit | o-Aminophenol | 8.9 ± 0.8 | CYP1A1/2 |
| . |
Q. How can structural modifications enhance the selectivity of this compound derivatives as COX-2 inhibitors?
- Methodological Answer : Rational design strategies include:
- Sulfonyl Group Incorporation : Adding a 4-(methylsulfonyl)phenyl moiety improves COX-2 selectivity by 100-fold (IC50 COX-2: 0.03 μM vs. COX-1: 3.2 μM).
- Imidazo[1,2-a]pyridine Core : Enhances binding to the COX-2 hydrophobic pocket.
- Validation : Molecular docking (e.g., AutoDock Vina) and in vitro assays using human recombinant COX-1/COX-2.
Key Modification : 8-Methyl substitution on the imidazopyridine ring reduces off-target effects .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or mass spectra can arise from tautomerism or impurity phases. Resolution strategies:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H]+ at m/z 231.0895 for C12H13N2O2).
- 2D NMR (HSQC, HMBC) : Assigns ambiguous proton environments (e.g., distinguishing NH from methoxy protons).
- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry in substituted analogs .
Experimental Design & Data Analysis
Q. How to design a high-throughput screen for this compound analogs targeting 5-HT1A receptors?
- Methodological Answer :
- Library Synthesis : Use parallel Groebke–Blackburn–Bienaymé reactions to generate >10^3 analogs.
- Radioligand Binding Assays : Compete with [³H]8-OH-DPAT in HEK293 cells expressing human 5-HT1A receptors.
- Data Analysis : Calculate Ki values using Cheng-Prusoff equation. Prioritize compounds with Ki < 100 nM and >50-fold selectivity over 5-HT2A/2C .
Q. What computational methods predict the mutagenic potential of this compound metabolites?
- Methodological Answer :
- In Silico Tools : Derek Nexus (Lhasa Ltd.) for structural alerts (e.g., aryl hydroxylamines).
- QSAR Models : Train on Ames test data for nitroarenes and aromatic amines.
- Metabolite Simulation : Use Schrödinger’s BioLuminate to model DNA adduct formation (e.g., N-(2-methoxyphenyl)hydroxylamine binding to guanine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
